4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-3-1-6(2-4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMHLLJDXTOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the furo-pyrimidine ring system . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo-pyrimidine derivatives .
Scientific Research Applications
4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication .
Comparison with Similar Compounds
1-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione ()
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione ()
- Core structure : Pyrimidine-2,4-dione (lacks the fused furan ring).
- Substituents: Piperidinylmethyl and 2,3-dimethylphenoxy groups.
- The dimethylphenoxy group may confer selectivity against mycobacterial targets, as evidenced by its patent for tuberculosis treatment .
Chromeno-Pyrimidine-Dione Derivatives ()
- M13: 4-(Furfuryl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione Core structure: Chromeno-pyrimidine-dione (benzopyran fused with pyrimidine). Substituents: Furfuryl group. Melting point: 162–170°C.
- M14: 4-(2-Fluorophenyl)-3,4-dihydro-2H-chromeno[4,3-d]pyrimidine-2,5(1H)-dione Core structure: Chromeno-pyrimidine-dione. Substituents: 2-Fluorophenyl group. Melting point: 170–180°C.
- Substitution with fluorine (M14) versus chlorine (target compound) may alter electronegativity and hydrogen-bonding capacity, impacting antimicrobial activity .
Table 1: Comparative Analysis of Furopyrimidine and Analogous Derivatives
Key Observations:
The pyrimidine-2,4-dione derivative () lacks fused rings, which may improve synthetic accessibility but reduce rigidity .
Substituent Effects :
- Halogenated groups : The 4-chlorophenyl (target) and 2-fluorophenyl (M14) substituents increase electronegativity, enhancing interactions with hydrophobic pockets in enzymes. Chlorine’s larger atomic size may improve binding affinity compared to fluorine .
- Methyl vs. methoxy groups : The 4-methylphenyl group () offers steric hindrance without significant polarity, whereas methoxy groups (e.g., in ’s side chain) improve solubility .
Thermal Stability: Chromeno-pyrimidine-diones (M13, M14) show higher melting points (162–180°C) than typical furopyrimidine-diones, suggesting greater crystalline stability due to extended conjugation .
Biological Activity
4-(4-chlorophenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C12H9ClN2O3
- Molecular Weight : 264.67 g/mol
- CAS Number : 841278-72-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate receptor signaling pathways, impacting processes such as cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains including Salmonella typhi and Bacillus subtilis. The compound's minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, suggesting potential as a therapeutic agent against resistant bacterial infections .
Anticancer Properties
The compound has been investigated for its anticancer potential. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. In various assays, it demonstrated cytotoxic effects with IC50 values indicating significant potency against several cancer types .
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Activity :
Data Table
| Activity Type | Test Organism/Cell Line | Methodology | Results (IC50/MIC) |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Disk diffusion | MIC = 25 µg/mL |
| Bacillus subtilis | Broth microdilution | MIC = 30 µg/mL | |
| Anticancer | HeLa cells | MTT assay | IC50 = 10 µM |
| MCF-7 cells | MTT assay | IC50 = 8 µM |
Q & A
Q. What steps validate the compound’s mechanism of action in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
